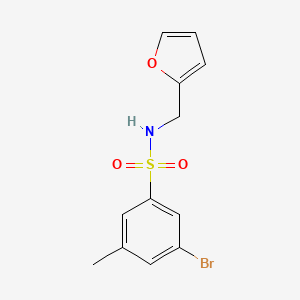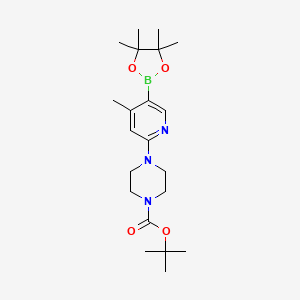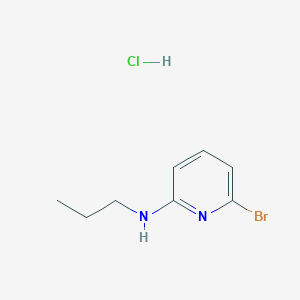![molecular formula C15H13ClN2O B1372540 1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one CAS No. 1019456-03-1](/img/structure/B1372540.png)
1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one
Overview
Description
The compound “1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The indole ring in this compound is substituted with a chlorine atom and an aminomethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, a common structure in many biologically active compounds. The chlorine atom and the aminomethylphenyl group would be expected to significantly influence the compound’s physical and chemical properties .
Scientific Research Applications
Synthesis and Applications in Structural Chemistry
- Novel Tryptophan Analogues : 1-[(4-Aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one is part of a family of novel tryptophan analogues designed for peptide/peptoid conformation elucidation studies. These derivatives have a unique structural feature with a ring that bridges specific carbon positions, restricting conformational flexibility while keeping functional groups available for further modification (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Structural Studies and Crystallography
- Crystal Structure Investigations : The compound has been studied in various forms, like 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indole derivatives. These studies involve understanding the crystal structures and molecular conformations, which are crucial for developing applications in materials science and drug design (Yamuna, Sridharan, Prasad, & Zeller, 2010).
Chemical Synthesis and Derivative Development
- Derivative Synthesis for Antitumor Activity : Derivatives of the compound have been synthesized, showing potential as antineoplastic agents. Such research underlines the compound's role in developing novel chemotherapeutic agents (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
- Synthesis of Related Indole Derivatives : Research also includes synthesizing related indole derivatives, indicating a broad scope in chemical research for potential pharmaceutical applications (Yi, Cho, & Lee, 2005).
Pharmacological Research
- Glycine-Site NMDA Receptor Antagonists : Certain derivatives, such as 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid, have been identified as potent and selective antagonists of the glycine site of the N-methyl-d-aspartate (NMDA) receptor, indicating potential for neurological and psychiatric disorder treatment (Baron et al., 2005).
Enzyme Inhibition Studies
- HIV-1 Reverse Transcriptase Inhibitors : Derivatives of this compound have been designed and synthesized to study their activity on HIV-1 RT (Reverse Transcriptase) associated functions. These findings highlight its potential in antiviral drug research (Meleddu et al., 2016).
Additional Synthetic Pathways and Applications
- Synthesis of Benzazepine and Biindolyl Derivatives : Further chemical research has explored the synthesis of related structures like benzazepine and biindolyl derivatives, demonstrating the compound's versatility in organic synthesis (Kobayashi, Nakai, & Fukamachi, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-6-chloro-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-4-3-11-7-15(19)18(14(11)8-12)9-10-1-5-13(17)6-2-10/h1-6,8H,7,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOCNKBFZSKJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1372458.png)
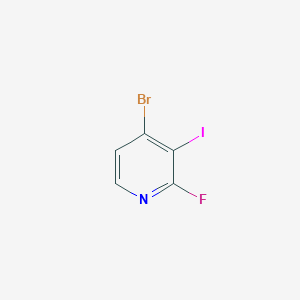
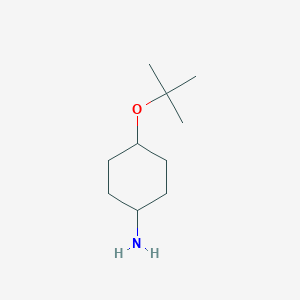
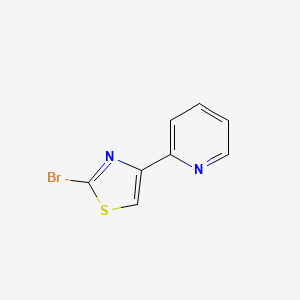
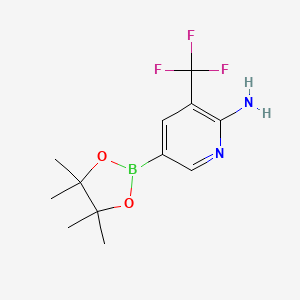
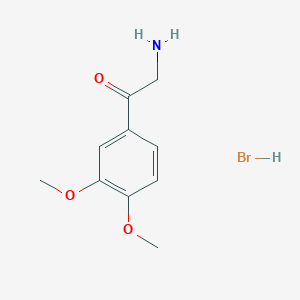
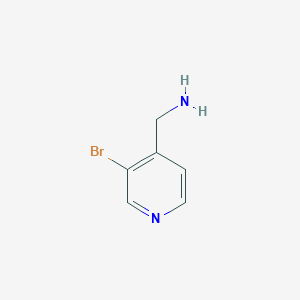
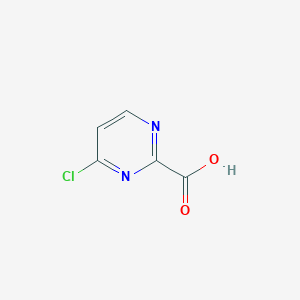
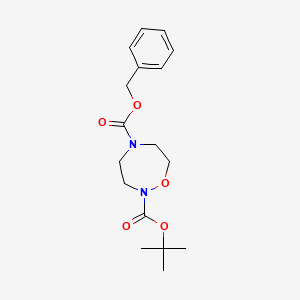
![4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1372469.png)
